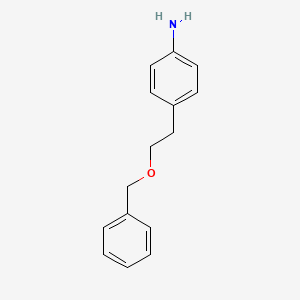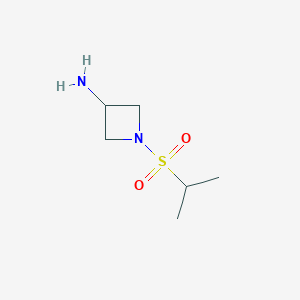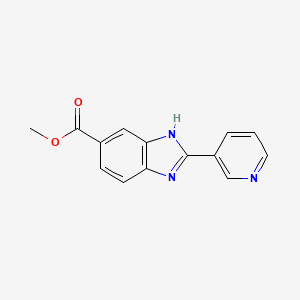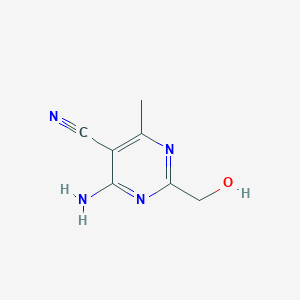![molecular formula C21H26N6O B13870742 N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)
N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrazole ring, followed by the introduction of the pyrimidine moiety and subsequent functionalization to introduce the benzyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives and pyrimidine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C21H26N6O |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-21(2,3)27-18(16-11-12-22-20(24-16)26(4)5)13-17(25-27)19(28)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,23,28) |
InChI-Schlüssel |
KXJJQDWQTVXFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=CC(=N1)C(=O)NCC2=CC=CC=C2)C3=NC(=NC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)







![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)

![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)
